molecular formula C20H25N3O3S B503093 N-[4-[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonylphenyl]acetamide CAS No. 799252-61-2

N-[4-[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonylphenyl]acetamide

Cat. No. B503093
CAS RN: 799252-61-2
M. Wt: 387.5g/mol
InChI Key: WSNSPBPLHVPDHP-UHFFFAOYSA-N
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Description

“N-[4-[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonylphenyl]acetamide” is a chemical compound with the molecular formula C22H29N3O . It has a molecular weight of 351.49 .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its molecular formula, C22H29N3O. It consists of 22 carbon atoms, 29 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 507.8±50.0 °C and a predicted density of 1.118±0.06 g/cm3 . The pKa value is predicted to be 14.62±0.70 .

Mechanism of Action

Target of Action

The primary targets of N-(4-((4-(2,6-dimethylphenyl)piperazin-1-yl)sulfonyl)phenyl)acetamide are α1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are associated with numerous neurodegenerative and psychiatric conditions .

Mode of Action

The compound interacts with its targets, the α1-ARs, by acting as an antagonist . This means it binds to these receptors and blocks their activation by endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Biochemical Pathways

The α1-ARs play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . By blocking these receptors, N-(4-((4-(2,6-dimethylphenyl)piperazin-1-yl)sulfonyl)phenyl)acetamide can affect these functions and potentially alleviate symptoms related to these areas.

Pharmacokinetics

For instance, its bioavailability, or the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action, can affect its therapeutic efficacy .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its antagonistic effect on α1-ARs. By blocking these receptors, it can potentially modulate various physiological processes, such as smooth muscle contraction . .

Action Environment

The action, efficacy, and stability of N-(4-((4-(2,6-dimethylphenyl)piperazin-1-yl)sulfonyl)phenyl)acetamide can be influenced by various environmental factors. These can include the individual’s physiological condition, the presence of other medications, and more. For instance, the compound’s effectiveness can be affected by the individual’s metabolic rate, which can be influenced by factors such as age, sex, and health status .

properties

IUPAC Name

N-[4-[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-15-5-4-6-16(2)20(15)22-11-13-23(14-12-22)27(25,26)19-9-7-18(8-10-19)21-17(3)24/h4-10H,11-14H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNSPBPLHVPDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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